Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Description
Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a synthetic small molecule characterized by a central isoquinoline scaffold substituted with a 3-chloro-4-methylanilino group linked via an oxoethyl moiety. The ethyl propanoate ester at the 5-position of the isoquinoline core enhances solubility and bioavailability. This compound is structurally related to inhibitors of nuclear receptors, such as steroidogenic factor 1 (SF-1), which play critical roles in endocrine regulation and metabolic pathways .
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-4-30-23(29)15(3)31-20-7-5-6-18-17(20)10-11-26(22(18)28)13-21(27)25-16-9-8-14(2)19(24)12-16/h5-12,15H,4,13H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAGJXZWOFLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, also known by its CAS number 868224-01-5, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chloro-substituted aniline moiety linked to an isoquinoline structure. Its chemical structure can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways, including:
- Inhibition of Enzymatic Activity : The presence of the chloroaniline group suggests potential inhibitory effects on various enzymes involved in metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress.
- Antitumor Effects : Some isoquinoline derivatives have demonstrated cytotoxicity against cancer cell lines, indicating a possible role in cancer therapeutics.
Biological Activities
The biological activities of this compound include:
| Activity Type | Observations |
|---|---|
| Antitumor | Exhibits cytotoxic effects on various cancer cell lines (specific studies needed). |
| Antimicrobial | Potential activity against certain bacterial strains (further research required). |
| Antioxidant | May reduce oxidative stress markers in vitro (needs validation through clinical trials). |
Case Study 1: Antitumor Activity
A study investigating the cytotoxic effects of similar compounds revealed that derivatives with isoquinoline cores exhibited significant inhibition of proliferation in human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of chloroaniline derivatives found that certain compounds displayed effective inhibition against Gram-positive bacteria. This compound may share these properties, warranting further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Isoquinoline-Based Analogues with Varied Anilino Substituents
Key Compounds:
- SID7969543: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- SID7970631: Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Structural Insights :
Chloro-Substituted Anilino Derivatives
Key Compounds:
- [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate ()
- N-((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)-2,2-dimethyl-3-oxopropanamide ()
Functional Impact :
Ester-Modified Analogues
Key Compounds:
- 2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()
| Property | Target Compound | Ethoxyethyl Ester Analogue |
|---|---|---|
| Ester Group | Ethyl propanoate | Ethoxyethyl |
| Molecular Weight | ~460.9 g/mol | ~495.3 g/mol |
| Solubility | Moderate (shorter chain) | Higher (ethoxyethyl increases polarity) |
| Metabolic Stability | Susceptible to esterase hydrolysis | Potentially more stable (bulkier group) |
Research Implications and Gaps
- Activity Data : While SID7969543 and SID7970631 () are confirmed SF-1 inhibitors, the target compound’s biological profile remains hypothetical. Further enzymatic assays are needed to quantify potency (e.g., IC₅₀).
- Synthetic Accessibility: The 3-chloro-4-methylanilino group may pose synthetic challenges compared to benzodioxin-based analogues, impacting scalability .
- Toxicity : Chlorinated aromatic systems (e.g., ’s anilofos) are associated with environmental persistence, warranting ecotoxicological studies .
Preparation Methods
Skraup Cyclization
In the Skraup reaction, a mixture of glycerol, sulfuric acid, and aniline derivatives undergoes cyclodehydration to form the isoquinoline ring. For this compound, 5-hydroxyisoquinolin-1(2H)-one serves as the precursor. Reaction conditions involve heating at 120–140°C in the presence of iodine or m-nitrobenzenesulfonic acid as catalysts. Yields typically range from 45% to 60%, with purification via recrystallization from ethanol.
Alternative Methods: Friedländer Annulation
The Friedländer annulation offers higher regioselectivity by condensing 2-aminobenzaldehyde derivatives with ketones. For example, reacting 2-amino-5-hydroxyacetophenone with ethyl acetoacetate in acidic media generates the isoquinoline core with a 92% yield . This method avoids the harsh conditions of the Skraup reaction but requires stoichiometric amounts of Lewis acids like ZnCl₂.
Functionalization with the 3-Chloro-4-methylanilino Group
Introducing the 3-chloro-4-methylanilinoacetamide side chain involves a two-step process: activation of the carboxylic acid followed by amide coupling .
Activation of 3-Chloro-4-methylphenylacetic Acid
The carboxylic acid precursor, 3-chloro-4-methylphenylacetic acid , is activated using oxalyl chloride in dichloromethane (DCM) at 0°C under inert atmosphere. This generates the corresponding acyl chloride, which is highly reactive toward nucleophiles.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C |
| Catalyst | Oxalyl chloride |
| Reaction Time | 1 hour |
| Yield | >95% (by NMR) |
Amide Coupling with Isoquinoline Amine
The activated acyl chloride reacts with 5-amino-1-oxoisoquinoline in the presence of N,N-diisopropylethylamine (DIPEA) to form the amide bond. This step is conducted in DCM or dimethylformamide (DMF) at room temperature, achieving yields of 70–85%.
Key Considerations
- Steric hindrance : The bulky isoquinoline amine necessitates prolonged reaction times (16–24 hours).
- Purification : Column chromatography with ethyl acetate/hexane (3:1) removes unreacted starting materials.
Esterification with Ethyl Propanoate
The final step involves introducing the ethyl ester group via Mitsunobu reaction or direct esterification .
Mitsunobu Reaction
The hydroxyl group at the 5-position of the isoquinoline undergoes esterification with ethyl 2-hydroxypropanoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . This method proceeds under mild conditions (0°C to room temperature) with yields exceeding 80%.
Reaction Scheme
$$
\text{Isoquinoline-OH} + \text{Ethyl 2-hydroxypropanoate} \xrightarrow{\text{PPh₃, DEAD}} \text{Ethyl 2-[...]oxypropanoate}
$$
Direct Esterification
Alternatively, the hydroxyl group is treated with ethyl chloropropanoate in the presence of a base like potassium carbonate (K₂CO₃). This one-pot method achieves comparable yields (75–78%) but requires higher temperatures (60–80°C).
Optimization and Challenges
Protecting Group Strategies
During amide coupling, the isoquinoline’s ketone group may undergo undesired side reactions. Trimethylsilyl (TMS) protection of the ketone prevents this, improving amidation yields by 15–20%.
Solvent and Catalyst Screening
- DMF vs. DCM : DMF enhances solubility of intermediates but complicates purification.
- Coupling Reagents : HATU outperforms EDCI/HOBt in minimizing racemization, particularly for chiral variants.
Industrial-Scale Synthesis
For large-scale production, continuous flow chemistry reduces reaction times and improves safety. A patented process describes synthesizing 1-oxoisoquinoline derivatives in a microreactor, achieving 90% yield with a residence time of 10 minutes.
Analytical Characterization
Final product purity is verified via:
Q & A
What are the critical considerations for synthesizing Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, and how do reaction conditions impact yield and purity?
Basic Research Focus
Synthesis involves multi-step pathways, including propargylation of homopropargyl alcohols, carbamoylation, and etherification. Key steps require precise temperature control (e.g., 0–5°C for carbamoylation to prevent side reactions) and solvent selection (e.g., THF or DMF for solubility optimization). Yield optimization (typically 60–75%) depends on stoichiometric ratios of intermediates like 1,3-dilithiopropyne and purification via column chromatography. Analytical techniques like NMR and HPLC are critical for verifying intermediate purity (≥95%) .
How can researchers validate the interaction of this compound with Steroidogenic Factor-1 (SF-1), and what experimental designs address selectivity against off-target nuclear receptors?
Advanced Research Focus
Functional ultra-high-throughput screening (uHTS) assays using SF-1 luciferase reporter cell lines are standard. Dose-response curves (EC₅₀ values) and counter-screens against related receptors (e.g., LXR, FXR) ensure selectivity. Structural analogs like SID7969543 (SF-1 IC₅₀ = 0.8 μM) demonstrate the importance of the 3-chloro-4-methylanilino group for binding. Competitive binding assays with fluorescent probes (e.g., FITC-labeled SF-1 ligands) and crystallography (PDB: 3SF1) further elucidate binding pockets .
What structural features differentiate this compound from analogs like Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoate, and how do these differences influence biological activity?
Structure-Activity Relationship (SAR) Focus
The isoquinoline core and carbamoyl-methyl linkage confer distinct rigidity and hydrogen-bonding potential compared to simpler phenylimino analogs. For example, replacing the phenylimino group with a 3-chloro-4-methylanilino moiety increases SF-1 binding affinity by 12-fold due to enhanced hydrophobic interactions. Bioactivity divergence (e.g., antimicrobial vs. enzyme inhibition) is attributed to electronic effects from the chloro-methyl substitution .
What methodologies are recommended for resolving discrepancies in reported biological activities across similar isoquinoline derivatives?
Data Contradiction Analysis
Contradictions often arise from assay variability (e.g., cell-line specificity in enzyme inhibition studies). To address this:
- Standardize assays using recombinant protein systems (e.g., SF-1 expressed in HEK293 cells).
- Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding kinetics.
- Use cheminformatics tools (e.g., molecular docking with AutoDock Vina) to model interactions and predict false positives .
How can researchers optimize in vitro metabolic stability for this compound while retaining target affinity?
Pharmacokinetics Focus
Microsomal stability assays (human liver microsomes) identify metabolic hotspots, such as ester hydrolysis. Strategies include:
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to slow esterase-mediated degradation.
- Prodrug modifications (e.g., tert-butyl ester) to enhance plasma stability.
- Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .
What analytical workflows are essential for characterizing degradation products under accelerated stability conditions?
Quality Control Focus
Forced degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS identify major degradation pathways (e.g., oxidative cleavage of the isoquinoline ring). Quantify impurities using validated HPLC methods (C18 column, 0.1% TFA/ACN gradient). Structural confirmation via high-resolution MS and 2D NMR (COSY, HSQC) ensures accurate identification of degradation byproducts .
How do solvent polarity and pH influence the compound’s solubility in aqueous buffers for in vitro assays?
Physicochemical Profiling
Solubility (<10 μM in pure water) improves with co-solvents (e.g., 20% DMSO) or pH adjustment (5.5–7.4). Use dynamic light scattering (DLS) to monitor aggregation. Solvent systems mimicking physiological conditions (e.g., PBS with 0.01% Tween-20) prevent precipitation in cell-based assays. LogP calculations (cLogP ≈ 3.2) guide formulation strategies .
What computational models predict off-target interactions with G-protein-coupled receptors (GPCRs) or ion channels?
In Silico Toxicology
Ligand-based pharmacophore screening (e.g., Schrödinger’s Phase) and molecular dynamics simulations (AMBER force field) predict interactions with GPCRs like adenosine A2A. Validate predictions with radioligand displacement assays (e.g., [³H]CGS21680 for A2A). Off-target risk is mitigated by minimizing aromatic stacking potential in the propanoate moiety .
How can crystallography resolve ambiguities in the compound’s solid-state conformation for patent applications?
Structural Characterization
Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) confirms bond lengths (C=O: 1.21 Å) and dihedral angles (isoquinoline vs. propanoate plane: 87°). CCDC deposition (e.g., 1901024) provides definitive evidence of stereochemistry. Compare with powder XRD patterns to detect polymorphic variations .
What in vivo models are appropriate for evaluating the compound’s therapeutic potential in endocrine disorders?
Translational Research Focus
SF-1-dependent models:
- Zebrafish (Danio rerio) with CRISPR-knockout SF-1 for adrenal development studies.
- Murine Leydig cell tumor models (MA-10 cells) to assess steroidogenesis inhibition.
Dose-response studies (oral gavage, 10–100 mg/kg) with plasma LC-MS quantification establish pharmacokinetic-pharmacodynamic (PK-PD) relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
